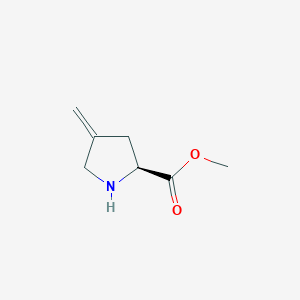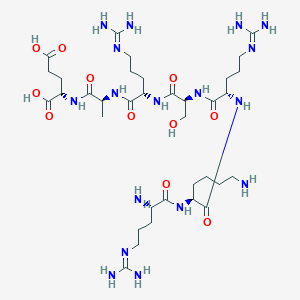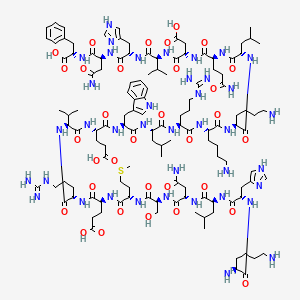
(S)-Methyl 4-methylenepyrrolidine-2-carboxylate
Übersicht
Beschreibung
(S)-Methyl 4-methylenepyrrolidine-2-carboxylate, also known as MPMC, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This molecule has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Catalysts in Asymmetric Michael Additions
One of the notable applications of (S)-Methyl 4-methylenepyrrolidine-2-carboxylate derivatives is their use as catalysts. In a study, homochiral methyl 4-aminopyrrolidine-2-carboxylates were obtained through asymmetric (3 + 2) cycloadditions and were found to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes. This research highlights the utility of these compounds in modulating asymmetric chemoselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Trail Pheromone in Leaf-Cutting Ants
Methyl 4-methylpyrrole-2-carboxylate, a compound structurally similar to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has been identified as a volatile trail pheromone in leaf-cutting ants. Its natural and synthetic forms have demonstrated strong trail-following activity in a laboratory colony of Atta cephalotes (Riley, Silverstein, Carroll, & Carroll, 1974).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, which include (S)-Methyl 4-methylenepyrrolidine-2-carboxylate analogs, are useful in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. A study demonstrated their synthesis and conversion to various intermediates like 4-fluoropyrrolidine-2-carboxamides, proving their relevance in the field (Singh & Umemoto, 2011).
Ligand in Copper-Catalyzed N-Arylation
(S)-N-methylpyrrolidine-2-carboxylate, related to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has been identified as an efficient ligand for copper-catalyzed Goldberg-type N-arylation of amides. This highlights its importance in synthesizing a variety of N-arylamides under mild conditions (Wang, Liu, Wang, Ma, & Zhang, 2010).
Synthesis of Functionalized 4-Methylenepyrrolidines
Research into the synthesis of functionalized 4-methylenepyrrolidines, closely related to (S)-Methyl 4-methylenepyrrolidine-2-carboxylate, has demonstrated that the stability and reactivity of amide anions can selectively influence the formation of these compounds. This research contributes significantly to the understanding of the chemical behavior of these molecules (Hassner, Usak, Kumareswaran, & Friedman, 2004).
Eigenschaften
IUPAC Name |
methyl (2S)-4-methylidenepyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h6,8H,1,3-4H2,2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGDVVRRCYVQKF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=C)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=C)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297423 | |
| Record name | 4-Methylene-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-methylenepyrrolidine-2-carboxylate | |
CAS RN |
84348-40-3 | |
| Record name | 4-Methylene-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84348-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylene-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)











